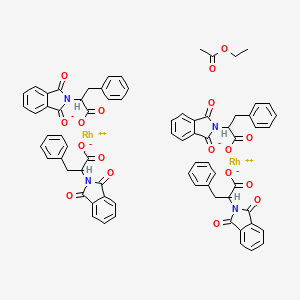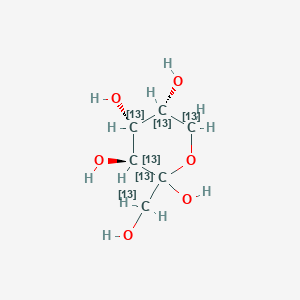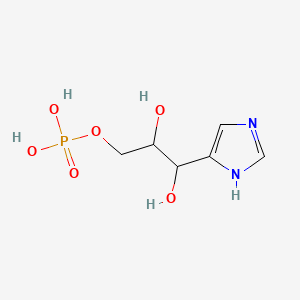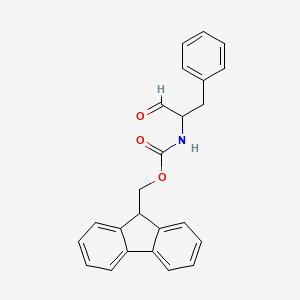
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) is a complex chemical compound with unique physical and chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) typically involves multiple steps. The synthetic route often starts with the preparation of the 1,3-dioxoisoindoline derivative, followed by the introduction of the phenylpropanoate group. The final step involves the coordination of rhodium(2+) with ethyl acetate as a ligand. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is advantageous.
Wirkmechanismus
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) exerts its effects involves its interaction with specific molecular targets. The rhodium(2+) center plays a crucial role in facilitating various chemical transformations by acting as a catalyst. The compound’s structure allows it to interact with different pathways, leading to the desired chemical or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) stands out due to its unique combination of functional groups and the presence of rhodium(2+). Similar compounds include:
- 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate; ethyl acetate; rhodium(2+)
- 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid; ethyl acetate; rhodium(2+)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its applications and properties.
Eigenschaften
Molekularformel |
C72H56N4O18Rh2 |
|---|---|
Molekulargewicht |
1471.0 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4 |
InChI-Schlüssel |
HPPXXODRLNJMGM-UHFFFAOYSA-J |
Kanonische SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B12512356.png)
![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12512363.png)



![2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12512380.png)
![N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12512381.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)


![2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
